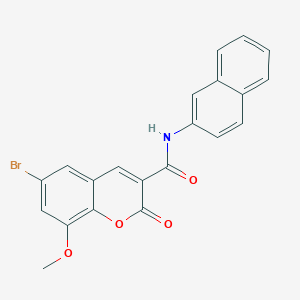![molecular formula C17H18N2O4S B4120973 4-[({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B4120973.png)
4-[({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)methyl]benzoic acid
Overview
Description
4-[({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)methyl]benzoic acid, also known as DAPT, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPT is a gamma-secretase inhibitor that has been shown to have promising effects on cellular processes such as differentiation, proliferation, and apoptosis. In
Scientific Research Applications
4-[({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)methyl]benzoic acid has been extensively studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and stem cell research. In cancer research, this compound has been shown to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy. In neurodegenerative diseases, this compound has been shown to promote the differentiation of neural stem cells and enhance neurogenesis, suggesting its potential use in treating diseases such as Alzheimer's and Parkinson's. In stem cell research, this compound has been used to maintain the pluripotency of stem cells and promote their differentiation into specific cell types.
Mechanism of Action
4-[({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)methyl]benzoic acid works by inhibiting the activity of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. By inhibiting gamma-secretase, this compound prevents the cleavage of APP and the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Additionally, this compound inhibits the cleavage of Notch receptors, which are involved in cellular processes such as differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cells. In cancer cells, this compound inhibits the expression of genes involved in cell proliferation, angiogenesis, and metastasis. In neural stem cells, this compound promotes the differentiation of cells into neurons and enhances their survival. In addition, this compound has been shown to have anti-inflammatory effects and can reduce the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)methyl]benzoic acid in lab experiments is its specificity for gamma-secretase, which allows for precise control over the inhibition of this enzyme. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are several future directions for the use of 4-[({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)methyl]benzoic acid in scientific research. One potential direction is the development of this compound-based therapies for cancer and neurodegenerative diseases. Additionally, this compound can be used to study the role of gamma-secretase in cellular processes and to identify potential targets for drug development. Furthermore, the use of this compound in combination with other drugs or therapies can enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity for gamma-secretase and its ability to modulate cellular processes make it a promising candidate for drug development and therapeutic use. Further research is needed to fully understand the mechanism of action and potential applications of this compound in different fields.
properties
IUPAC Name |
4-[[(3,4-dimethoxyphenyl)carbamothioylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-22-14-8-7-13(9-15(14)23-2)19-17(24)18-10-11-3-5-12(6-4-11)16(20)21/h3-9H,10H2,1-2H3,(H,20,21)(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFDOPASFGDXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCC2=CC=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-isopropoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4120890.png)
![2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B4120892.png)
![1-{1-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}cyclopentanol](/img/structure/B4120911.png)
![ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenyl-1-piperazinyl)methyl]-5-pyrimidinecarboxylate](/img/structure/B4120923.png)


![(3S*,4R*)-1-[(2-methyl-1,8-naphthyridin-3-yl)carbonyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4120934.png)

![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4120938.png)


![ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4120965.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4120970.png)
![3-benzyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B4120974.png)